Physicochemical Property Differentiation: Elevated Polar Surface Area and Reduced Lipophilicity vs. Non-Nitrated N-Pyridylnitramine
The 3-nitro substituent in N-methyl-N-(3-nitropyridin-4-yl)nitramide drives a 74% increase in topological polar surface area (tPSA) and a 0.64-unit reduction in computed logP relative to the non-nitrated comparator N-methyl-N-(4-pyridyl)-nitramine. These differences are quantifiable using the ACD/Labs Percepta prediction platform and are dimensionally relevant for reversed-phase chromatographic retention, aqueous solubility, and passive membrane permeability predictions . The higher tPSA of 108 Ų places the target compound beyond typical thresholds for CNS penetration (tPSA < 90 Ų), whereas the comparator at 61.95 Ų remains within the CNS-favorable range .
| Evidence Dimension | Computed molecular descriptors (tPSA, logP, MW) |
|---|---|
| Target Compound Data | MW = 198.14 g/mol; tPSA = 108 Ų; ACD/LogP = 0.59 |
| Comparator Or Baseline | N-methyl-N-(4-pyridyl)-nitramine (CAS 27256-89-9): MW = 153.14 g/mol; tPSA = 61.95 Ų; logP = 1.23 |
| Quantified Difference | ΔMW = +45.00 g/mol (+29.4%); ΔtPSA = +46.05 Ų (+74.3%); ΔlogP = -0.64 (log units) |
| Conditions | ACD/Labs Percepta 14.00 platform (ChemSpider); ChemSrc database values for comparator |
Why This Matters
The 74% higher tPSA and 0.64-unit lower logP alter chromatographic retention times and solubility profiles, requiring distinct analytical method development and purification protocols that preclude simple interchange with the non-nitrated analog.
